REACTION_CXSMILES
|
Br.Br[CH:3]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)[C:4]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)=O.C(N(CC)CC)C.[NH2:24][C:25]([NH2:27])=[S:26].C(=O)([O-])O.[Na+]>C(O)C>[NH2:27][C:25]1[S:26][C:3]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[C:4]([C:6]2[O:7][CH:8]=[CH:9][CH:10]=2)[N:24]=1 |f:0.1,4.5|
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Name
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2-Bromo-1-(2-furyl)-2-(4-pyridyl)ethanone hydrobromide
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Quantity
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7.59 g
|
Type
|
reactant
|
Smiles
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Br.BrC(C(=O)C=1OC=CC1)C1=CC=NC=C1
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Name
|
|
Quantity
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3.35 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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1.83 g
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Type
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reactant
|
Smiles
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NC(=S)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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110 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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by stirring at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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by stirring
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Type
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TEMPERATURE
|
Details
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under heating
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Type
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TEMPERATURE
|
Details
|
reflux for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
|
Details
|
to cool down to room temperature
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Type
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EXTRACTION
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Details
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followed by extraction with chloroform
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Type
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WASH
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Details
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The organic layer was washed with a saturated aqueous solution of sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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the solvent was distilled away under reduced pressure
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Type
|
CUSTOM
|
Details
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The resulting residue was purified through silica gel column chromatography (chloroform:methanol=10:1)
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Type
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CUSTOM
|
Details
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to afford the entitled Compound a (5.10 g, 96%) as pale yellow crystals
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC=1SC(=C(N1)C=1OC=CC1)C1=CC=NC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |